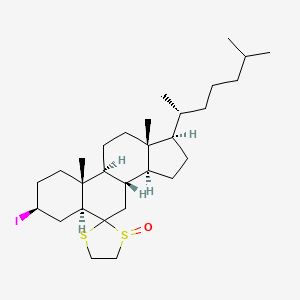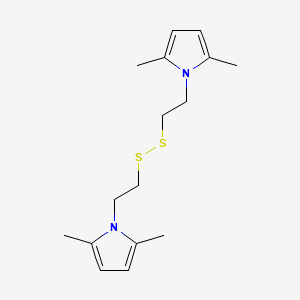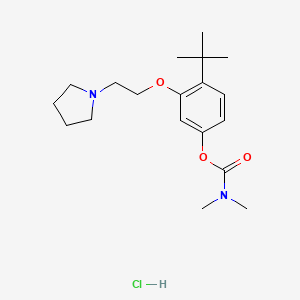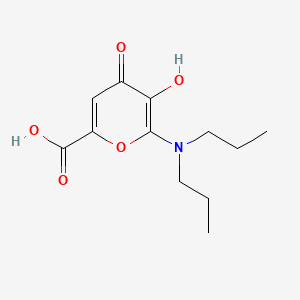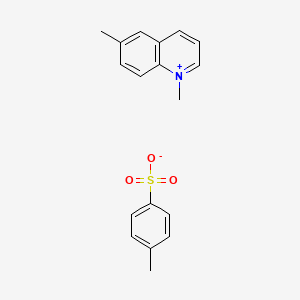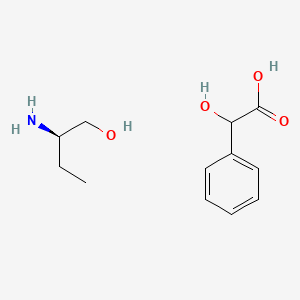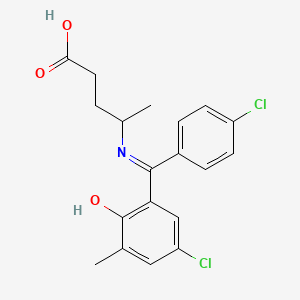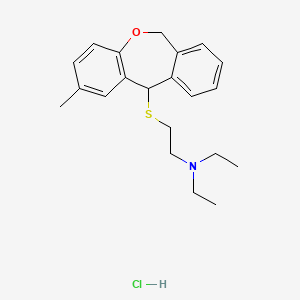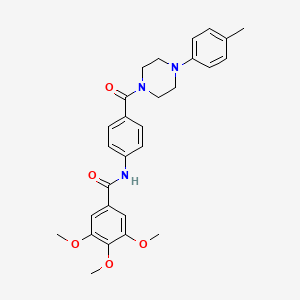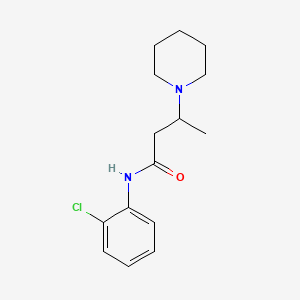
2'-Chloro-beta-methyl-1-piperidinepropionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chloro substituent, and a propionanilide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-beta-methyl-1-piperidinepropionanilide typically involves the reaction of beta-methyl-1-piperidinepropionanilide with a chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-beta-methyl-1-piperidinepropionanilide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-beta-methyl-1-piperidinepropionanilide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce N-oxides.
Aplicaciones Científicas De Investigación
2’-Chloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the piperidine ring can interact with biological receptors. The compound may also inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis.
1-Chloro-2-methylpropene: Known for its use in polymer chemistry.
Benzimidazole derivatives: Studied for their pharmacological activities.
Uniqueness
2’-Chloro-beta-methyl-1-piperidinepropionanilide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring and a chloro substituent makes it a valuable compound for various research applications.
Propiedades
Número CAS |
108975-27-5 |
|---|---|
Fórmula molecular |
C15H21ClN2O |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12(18-9-5-2-6-10-18)11-15(19)17-14-8-4-3-7-13(14)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,17,19) |
Clave InChI |
UHQYBUSTFNHKOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)NC1=CC=CC=C1Cl)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


